molecular formula C5H8O5 B022339 3-Hydroxyglutaric acid CAS No. 638-18-6

3-Hydroxyglutaric acid

Katalognummer: B022339
CAS-Nummer: 638-18-6
Molekulargewicht: 148.11 g/mol
InChI-Schlüssel: ZQHYXNSQOIDNTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that plays a critical role in the pathophysiology of glutaric acidemia type I (GA-I), an autosomal recessive neurometabolic disorder caused by mutations in the GCDH gene encoding glutaryl-CoA dehydrogenase . This enzyme deficiency leads to the accumulation of neurotoxic metabolites, including 3-HGA, glutaric acid (GA), and glutaconic acid, in tissues and biological fluids. 3-HGA is particularly implicated in oxidative stress, mitochondrial dysfunction, and neuronal damage, contributing to acute encephalopathic crises and irreversible striatal and cortical necrosis in untreated patients . Elevated urinary 3-HGA is a diagnostic hallmark of GA-I, distinguishing it from other organic acidurias . Beyond its clinical significance, 3-HGA serves as a tracer for biogenic secondary organic aerosols (SOA) derived from α-pinene oxidation in atmospheric studies .

Vorbereitungsmethoden

Chemical Synthesis Approaches

Traditional chemical synthesis of 3-hydroxyglutaric acid has faced challenges in achieving high enantioselectivity and yield due to the compound’s stereochemical complexity. Early methods relied on multi-step organic transformations, including esterification, oxidation, and hydrolysis, often requiring harsh conditions that compromised efficiency. For instance, the acetylation of glutaric acid derivatives using zinc perchlorate hexahydrate in acetic anhydride has been explored to generate intermediates such as 3-acetoxy-glutaric acid diesters . However, these approaches frequently necessitated subsequent enzymatic resolution to isolate the desired enantiomer, underscoring the limitations of purely chemical routes .

A notable industrial workaround involves converting hydrophilic monoesters into non-polar derivatives (e.g., acid chlorides) to facilitate downstream reactions. This strategy mitigates issues related to polar functional groups interfering with esterase activity, enabling smoother conversions to target products . Despite these adaptations, chemical methods alone remain less favorable compared to biocatalytic approaches, which offer superior stereocontrol under milder conditions.

Enzymatic Synthesis Methods

Substrate Preparation and Activation

The enzymatic synthesis of 3-OH-GA typically begins with prochiral diesters, such as 3-acetoxy-glutaric acid diethyl ester, which serve as economically viable starting materials. These diesters are synthesized via acetylation of glutaric acid derivatives. For example, reacting this compound with acetic anhydride in the presence of zinc perchlorate hexahydrate yields the acetylated diester, which is subsequently purified through solvent extraction and drying . This substrate activation step is critical for enabling enantioselective hydrolysis in subsequent stages.

Enzymatic Desymmetrization Using Hydrolases

The core of the enzymatic process involves the desymmetrization of prochiral diesters using hydrolases, such as chymotrypsin/trypsin formulations, to selectively hydrolyze one ester group. In a representative procedure, 3-acetoxy-glutaric acid diethyl ester is emulsified in a phosphate buffer (pH 8.0) and treated with a 1:1 mixture of chymotrypsin and trypsin . The reaction is maintained at room temperature for approximately 27 hours, with the pH stabilized at 8.0 ± 0.3 using a pH-Stat. This step generates the monoester intermediate, (3R)-5-ethoxy-3-hydroxy-5-oxy-valeric acid, with an enantiomeric excess exceeding 99% and yields up to 83% .

Key Reaction Conditions for Enzymatic Desymmetrization

ParameterValue
Substrate3-Acetoxy-glutaric acid diester
EnzymeChymotrypsin/Trypsin (1:1)
BufferPhosphate (50 mM, pH 8.0)
TemperatureRoom temperature (25°C)
Reaction Time26–27 hours
Yield78–83%

Post-Enzymatic Processing and Isolation

Following enzymatic hydrolysis, the reaction mixture undergoes neutralization with 4.0 M NaOH, followed by saturation with sodium chloride and acidification to pH 1–2 using concentrated HCl . The denatured enzymes are removed via filtration, and the product is extracted with ethyl acetate. Subsequent deacetylation using immobilized cephalosporin C acetylhydrolase yields enantiomerically pure this compound . Ultrafiltration techniques (MWCO 10,000 Da) are employed to separate enzymes from the product stream, enhancing process sustainability .

Comparative Analysis of Synthetic Methods

Efficiency and Enantioselectivity

Enzymatic methods outperform chemical synthesis in both yield and stereochemical control. The use of chymotrypsin/trypsin mixtures achieves near-perfect enantioselectivity (>99% ee), whereas chemical routes often require additional resolution steps . Moreover, enzymatic processes operate under ambient conditions, reducing energy consumption compared to high-temperature chemical reactions.

Scalability and Industrial Applicability

The enzymatic process described in patents and has been demonstrated at scales exceeding 200 mmol, with consistent yields and minimal purification steps. The integration of immobilized enzymes and ultrafiltration technology further enhances scalability, making this approach suitable for pharmaceutical manufacturing. In contrast, biosynthetic routes remain constrained by substrate availability and enzyme stability challenges.

Comparative Overview of Preparation Methods

MethodYield (%)EnantioselectivityScalability
Enzymatic Synthesis78–83>99% eeHigh
Chemical Synthesis50–65Requires resolutionModerate
Biosynthetic PathwaysN/AN/ALow (Exploratory)

Analyse Chemischer Reaktionen

Reaktionstypen

3-Hydroxyglutarsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann zur Bildung von Glutarsäure führen.

    Reduktion: Reduktionsreaktionen können 3-Hydroxyglutarsäure in andere Hydroxysäuren umwandeln.

    Substitution: Substitutionsreaktionen können an der Hydroxylgruppe auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

    Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte

    Oxidation: Glutarsäure.

    Reduktion: Verschiedene Hydroxysäurederivate.

    Substitution: Verschiedene substituierte Glutarsäurederivate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

2-Hydroxyglutaric Acid (2-HGA)

  • Structural Differences : 2-HGA is a positional isomer of 3-HGA, differing in the hydroxyl group placement (C2 vs. C3) on the glutaric acid backbone.
  • Metabolic Roles: 2-HGA exists as D- and L-enantiomers. Elevated D-2-HGA is linked to gain-of-function mutations in IDH1/2 (associated with cancer and D-2-hydroxyglutaric aciduria), while L-2-HGA accumulation causes a distinct neurometabolic disorder (L-2-hydroxyglutaric aciduria) due to L2HGDH mutations . Its detection requires differentiation from 3-HGA, as co-elution in gas chromatography-mass spectrometry (GC-MS) can lead to misdiagnosis .
  • Analytical Challenges: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) effectively separates 2-HGA and 3-HGA, enabling precise quantification in GA-I diagnostics .

Glutaric Acid (GA)

  • Pathophysiological Synergy : Both GA and 3-HGA accumulate in GA-I, but 3-HGA is the primary neurotoxin. GA can be partially detoxified via carnitine conjugation, whereas 3-HGA remains unmetabolized, exacerbating oxidative stress and mitochondrial damage .
  • Diagnostic Utility: GA levels in urine may normalize in some GA-I patients, but 3-HGA remains consistently elevated, making it the more reliable biomarker .

3-Methylglutaric Acid

  • Structural and Metabolic Contrasts : 3-Methylglutaric acid (CAS RN: 626-51-7) features a methyl branch at C3, distinguishing it from the hydroxylated 3-HGA. It accumulates in 3-methylglutaconic aciduria (MGCA), caused by defects in HMGCL or AUH, and is associated with mitochondrial energy metabolism dysfunction .
  • Clinical Presentation : MGCA manifests with heterogeneous symptoms (e.g., cardiomyopathy, encephalopathy), contrasting with GA-I’s striatal-specific neurodegeneration .

Biogenic SOA Tracers: cis-Pinonic Acid and MBTCA

  • Environmental Role: 3-HGA is a tracer for α-pinene-derived SOA in atmospheric studies, alongside cis-pinonic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). Urban sites show higher 3-HGA concentrations (3–5 ng m⁻³) than rural areas, correlating strongly with MBTCA (r² = 0.65–0.75) but weakly with cis-pinonic acid .

Analytical Considerations for 3-HGA and Related Metabolites

Detection Methods

Method Advantages Limitations References
GC-MS Broad screening for organic acidurias Co-elution of 2-HGA and 3-HGA; requires SIM/stable isotopes for sensitivity
LC-MS/MS High specificity; resolves isomers Requires derivatization (e.g., DAABD-AE) for carboxylic acids
UHPLC-MS/MS Rapid quantification in plasma/urine Limited to targeted analysis

Diagnostic Pitfalls

  • False Negatives: Standard GC-MS may miss low-abundance 3-HGA in non-acute GA-I cases. Stable isotope dilution assays or LC-MS/MS improve detection .
  • Interference : 2-HGA and phosphoric acid co-elute with 3-HGA in GC-MS, necessitating confirmatory LC-MS/MS .

Biologische Aktivität

3-Hydroxyglutaric acid (3-OH-GA) is an organic compound with the chemical formula C5_5H8_8O5_5. It exists in two enantiomeric forms, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). This compound is primarily recognized as a significant intermediate in the catabolism of amino acids, particularly lysine, tryptophan, and hydroxylysine. Its biological activity has been extensively studied, particularly in relation to glutaric aciduria type I (GA I), a metabolic disorder characterized by elevated levels of 3-OH-GA due to enzyme deficiencies.

Role in Metabolism

3-OH-GA is predominantly produced from the accumulation of glutaryl-CoA, which occurs due to a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH). This metabolic pathway involves several enzymatic reactions:

  • Conversion of Glutaryl-CoA to Glutaconyl-CoA : Mediated by mitochondrial acyl-CoA dehydrogenases.
  • Hydration to 3-Hydroxyglutaryl-CoA : Catalyzed by 3-methylglutaconyl-CoA hydratase (3-MGH).
  • Hydrolysis : Results in the formation of free this compound.

This pathway is crucial as it serves as a diagnostic marker for GA I, with elevated urinary levels indicating metabolic dysfunction.

Pathophysiological Effects

Research indicates that elevated levels of 3-OH-GA can lead to various pathological conditions, particularly affecting vascular health:

  • Endothelial Dysfunction : Studies have shown that 3-OH-GA impairs endothelial cell migration and integrity. Specifically, it disrupts the actin cytoskeleton and reduces the expression of Ve-cadherin, a key protein for endothelial cell adhesion. This disruption correlates with decreased chemotaxis and structural integrity of blood vessels both in vitro and in vivo .
  • Vasculopathy : In experimental models, local application of 3-OH-GA resulted in abnormal vascular dilatation and hemorrhage, suggesting its role in vasculopathic processes associated with GA I .

Neurotoxicity

Investigations into the neurotoxic effects of 3-OH-GA have revealed that it can significantly reduce neuronal viability at certain concentrations. For instance, exposure to concentrations as low as 0.5 mM has been shown to decrease cell viability in primary neuronal cultures . The compound's neurotoxic effects are believed to be linked to its ability to induce oxidative stress and disrupt normal cellular functions.

Clinical Presentation of Glutaric Aciduria Type I

Patients with GA I often exhibit symptoms such as macrocephaly, spasticity, dystonia, and seizures. Elevated levels of 3-OH-GA serve as a critical biomarker for diagnosing this condition. A case study highlighted a patient with urinary levels of 44 mmol/mol creatinine for this compound, far exceeding normal values (<1 mmol/mol creatinine), illustrating the compound's role in clinical diagnostics .

Research Findings Summary Table

StudyKey FindingsImplications
Nature (2006)3-OH-GA reduces endothelial chemotaxis; disrupts vascular integritySuggests potential for vascular complications in GA I patients
PMC (2019)Identified as a reliable diagnostic marker for GA IHighlights importance in clinical settings
Nature (2000)Induces neurotoxicity in neuronal culturesRaises concerns about neurological impacts at elevated levels

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 3-HGA in clinical samples, and what are their limitations?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is traditionally used for urinary organic acid analysis in diagnosing glutaric aciduria type 1 (GA1). However, co-elution of 3-HGA with isomers like 2-hydroxyglutaric acid can lead to false positives/negatives. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) offers improved separation and quantification, resolving co-elution issues via precise retention time and mass spectral matching .
  • Limitations : GC-MS requires derivatization and may lack specificity for isomers, while LC-QTOF/MS demands higher instrumentation costs and expertise .

Q. Why is 3-HGA a critical biomarker for glutaric aciduria type 1 (GA1)?

  • Clinical Significance : 3-HGA accumulates in GA1 due to deficient glutaryl-CoA dehydrogenase, leading to neurotoxicity. Its presence in urine and plasma is pathognomonic for GA1, even when glutaric acid levels are normal. Elevated 3-HGA correlates with striatal injury and dystonia in patients, making it indispensable for diagnosis and monitoring .

Q. How can researchers ensure accurate quantification of 3-HGA in complex biological matrices?

  • Best Practices :

  • Use stable isotope-labeled internal standards (e.g., deuterated 3-HGA) to correct for matrix effects in LC-MS/MS.
  • Validate methods against certified reference materials and include quality controls for precision and recovery .

Advanced Research Questions

Q. What experimental strategies address the co-elution of 3-HGA with structurally similar metabolites in chromatographic analyses?

  • Advanced Separation Techniques :

  • Employ hydrophilic interaction liquid chromatography (HILIC) or ultra-high-performance liquid chromatography (UHPLC) with optimized mobile phases (e.g., acidic acetonitrile/water gradients) to enhance resolution .
  • Pair chromatographic data with high-resolution mass spectrometry (HRMS) for unambiguous identification via exact mass and fragmentation patterns .

Q. How does 3-HGA contribute to neurotoxicity in GA1, and what transport mechanisms mediate its accumulation in the brain?

  • Mechanistic Insights :

  • 3-HGA crosses the blood-brain barrier (BBB) via sodium-dependent carboxylate transporters (e.g., NaC3) and organic anion transporters (OATs). Its intracellular accumulation disrupts mitochondrial energy metabolism and induces oxidative stress .
  • Experimental models: Use BBB endothelial cell cultures with transporter inhibition assays (e.g., probenecid for OATs) to study uptake kinetics .

Q. What challenges arise when analyzing 3-HGA in environmental aerosols, and how are they resolved?

  • Environmental Chemistry :

  • In atmospheric studies, 3-HGA correlates strongly with aged biogenic secondary organic aerosols (SOA). Factor analysis (e.g., positive matrix factorization) separates its source contributions from fresh biogenic or anthropogenic emissions .
  • Contradictions: Co-distribution with inorganic ions (e.g., SO₄²⁻) in mixed-source factors requires multivariate regression to resolve confounding variables .

Q. How can researchers reconcile discrepancies in 3-HGA levels between in vitro models and patient-derived data?

  • Data Reconciliation :

  • In vitro models often lack physiological concentrations of competing metabolites (e.g., glutaric acid) or efflux transporters. Validate findings using patient fibroblasts or induced pluripotent stem cell (iPSC)-derived neurons under controlled lysine/tryptophan loading .
  • Address interspecies variability by cross-referencing rodent pharmacokinetics with human biomarker profiles .

Q. Methodological Considerations for Experimental Design

Q. What controls are essential when studying 3-HGA’s metabolic effects in cell culture?

  • Key Controls :

  • Include cells treated with glutaric acid or other dicarboxylic acids to isolate 3-HGA-specific effects.
  • Use carnitine supplementation controls to assess rescue of mitochondrial dysfunction .

Q. How should researchers design longitudinal studies to monitor 3-HGA fluctuations in GA1 patients?

  • Study Design :

  • Collect serial urine/plasma samples during metabolic crises and stable periods.
  • Correlate 3-HGA levels with neuroimaging (MRI) outcomes (e.g., basal ganglia lesions) and clinical scores (e.g., dystonia severity) .

Q. What statistical approaches are recommended for analyzing 3-HGA’s role in multifactorial diseases or environmental systems?

  • Data Analysis :
  • Apply partial least squares regression (PLSR) to disentangle 3-HGA’s contribution from confounding variables (e.g., diet, comorbidities).
  • Use cluster analysis to identify patient subgroups with distinct metabolic phenotypes .

Q. Addressing Data Contradictions

Q. How can conflicting reports about 3-HGA’s stability in stored biological samples be resolved?

  • Resolution Strategies :
  • Pre-treat samples with acid preservatives (e.g., HCl) to inhibit bacterial degradation.
  • Conduct stability studies under varying storage temperatures (-20°C vs. -80°C) and durations .

Q. Why do some studies fail to detect 3-HGA in GA1 patients despite clinical symptoms?

  • Troubleshooting :
  • Re-evaluate analytical methods for isomer interference or sensitivity limits.
  • Consider alternative biomarkers (e.g., glutarylcarnitine) in tandem with 3-HGA for comprehensive diagnosis .

Eigenschaften

IUPAC Name

3-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHYXNSQOIDNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213239
Record name 3-Hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

638-18-6
Record name 3-Hydroxyglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyglutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-hydroxyglutaric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYGLUTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3FG9S37DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxyglutaric acid
3-Hydroxyglutaric acid
3-Hydroxyglutaric acid
3-Hydroxyglutaric acid
3-Hydroxyglutaric acid
3-Hydroxyglutaric acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.